REACTION_CXSMILES
|
[C:1]([NH:6][C:7]1[O:8][C:9]([CH3:12])=[CH:10][N:11]=1)(=[O:5])[CH:2]([CH3:4])[CH3:3].[H-].[Na+].I[CH2:16][CH2:17][CH2:18][CH3:19]>CN(C)C=O>[CH2:16]([N:6]([C:7]1[O:8][C:9]([CH3:12])=[CH:10][N:11]=1)[C:1](=[O:5])[CH:2]([CH3:4])[CH3:3])[CH2:17][CH2:18][CH3:19] |f:1.2|
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)(=O)NC=1OC(=CN1)C
|
Name
|
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ICCCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for a further 30 minutes at 5° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to below 5° C
|
Type
|
CUSTOM
|
Details
|
the temperature below 5° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
STIRRING
|
Details
|
The mixture was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between water (50 mls.) and ether (50 mls.)
|
Type
|
WASH
|
Details
|
The organic phase was then washed with 2N HCl (2× 25 mls.), water (1× 25 mls.), 10% aqueous sodium carbonate (3× 25 mls.) and water (3× 25 mls.)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was then dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled from a Kugelrohr, air bath temperature 100° C./0.1 mm
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C(CCC)N(C(C(C)C)=O)C=1OC(=CN1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |